molecular formula C11H15IN2OS B8016737 2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

Cat. No. B8016737
M. Wt: 350.22 g/mol
InChI Key: IFUCAXKCAHDREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

Thiazole derivatives have been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole derivatives have shown several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Thiazole compounds have been associated with analgesic (pain-relieving) and anti-inflammatory effects . This makes them potential candidates for the development of new drugs for pain and inflammation management.

Antimicrobial and Antifungal Activity

Thiazole derivatives have shown antimicrobial and antifungal properties . They could be used in the development of new antimicrobial and antifungal agents, contributing to the fight against drug-resistant pathogens.

Antiviral Activity

Some thiazole compounds have demonstrated antiviral activity . This suggests potential applications in the treatment of viral infections.

Diuretic Activity

Thiazole derivatives have been associated with diuretic effects . Diuretics help the body get rid of excess fluid, mainly water and sodium.

Anticonvulsant Activity

Thiazole compounds have shown potential as anticonvulsants . Anticonvulsants are medications that prevent or reduce the severity of seizures.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . Neuroprotective drugs are those that protect the brain and nervous system from damage and are used in conditions like stroke and neurodegenerative diseases.

Antitumor or Cytotoxic Activity

Thiazole compounds have demonstrated antitumor or cytotoxic properties . This suggests they could be used in the development of new cancer therapies.

Future Directions

The development of new thiazole derivatives with improved biological activities and lesser side effects is an active area of research . Further studies are needed to fully understand the potential of these compounds in various therapeutic applications.

properties

IUPAC Name

5-methoxy-3-propyl-1,3-benzothiazol-3-ium-2-amine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-7-8(14-2)4-5-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCAXKCAHDREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=C(SC2=C1C=C(C=C2)OC)N.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methoxy-3-propylbenzo[d]thiazol-3-ium iodide

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